Tenacissoside H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tenacissoside H (TH) is a monomer extracted from the dried stem of Marsdenia tenacissima, a Chinese medicinal herb . It exhibits biological activity with heat-clearing and detoxifying properties, relieving coughs and asthma, and exerting anticancer and anti-HIV effects . It has also been confirmed to have antitumor effects .

Synthesis Analysis

The metabolic characteristics of Tenacissoside H have been studied in human liver microsomes using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry . Hydroxylation reactions were found to be the major metabolic pathway of Tenacissoside H in human liver microsomes .Molecular Structure Analysis

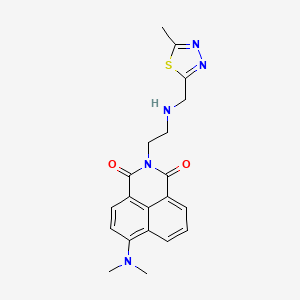

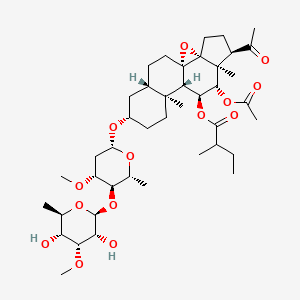

The molecular formula of Tenacissoside H is C42H66O14 . Its molecular weight is 795.0 g/mol . The structure of Tenacissoside H has been depicted in various scientific diagrams .Chemical Reactions Analysis

Hydroxylation reactions were found to be the major metabolic pathway of Tenacissoside H in human liver microsomes . This metabolic profiling provides valuable information for further understanding the anti-tumor activity of Marsdenia tenacissima .Aplicaciones Científicas De Investigación

Antitumor Effects

Tenacissoside H (TDH) is a Chinese medicine monomer extracted from Marsdenia tenacissima extract (MTE), which has been confirmed to have antitumor effects . The exact mechanism of its antitumor effects is still under investigation .

Apoptosis Induction

TDH has been found to induce apoptosis in colon cancer cells . The apoptosis rate was analyzed with Annexin V-FITC/PI double-staining method .

Inhibition of Cell Migration

TDH inhibits the migration of colon cancer cells . The effect of TDH on induction of apoptosis and inhibition of migration in LoVo cells decreased significantly after activating the PI3K/AKT/mTOR and Wnt/ β -catenin signaling pathways with agonists .

Downregulation of GOLPH3 Gene Expression

TDH downregulates the expression of the GOLPH3 gene in colon cancer cells . Overexpression of the GOLPH3 gene increased the expression of key proteins in PI3K/AKT/mTOR and Wnt/ β -catenin signaling pathways and blocked the antitumor activity of TDH .

Anti-inflammatory Effects

TDH exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish .

Mecanismo De Acción

Tenacissoside H has been found to induce autophagy and enhance radiosensitivity of hepatocellular carcinoma cells by attenuating the activation of the PI3K/Akt/mTOR signaling pathway . Inhibition of the PI3K pathway abolished the anti-tumor effects of Tenacissoside H in hepatocellular carcinoma cells .

Safety and Hazards

Propiedades

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h20,22-23,25-36,38,45-46H,11-19H2,1-10H3/t20?,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSFCYYMBMDMOU-ZIAOJATMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenacissoside H | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.